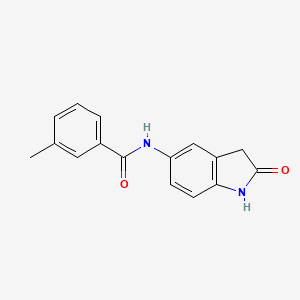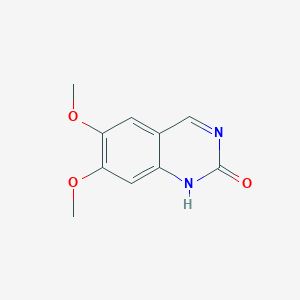
2(1H)-Quinazolinone, 6,7-dimethoxy-
Übersicht
Beschreibung
“2(1H)-Quinazolinone, 6,7-dimethoxy-” is a chemical compound that has been used in various scientific studies . It is also known as 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarbonyl chloride and DMEQ-COCl . It is used for HPLC derivatization .
Synthesis Analysis
The synthesis of “2(1H)-Quinazolinone, 6,7-dimethoxy-” involves several steps. In one study, two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . Another study reported the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinazolinone, 6,7-dimethoxy-” is complex. It has an empirical formula of C12H11ClN2O4 . The molecular weight is 282.68 . More detailed information about its molecular structure can be found in the referenced sources .
Chemical Reactions Analysis
The chemical reactions involving “2(1H)-Quinazolinone, 6,7-dimethoxy-” are complex and varied. One study reported the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties :
- 6,7-dimethoxyquinazolinone is a key building block in the synthesis of various alkaloids and substances with biological activity. It has been synthesized using various methods, including the use of polyphosphoric acid (PPA) and 1-(3,4-dimethoxyphenyl)-urea (Ivanov, 2006).
- A study described the synthesis and cardiotonic activity of substituted 4-alkyl-2(1H)-quinazolinones, which involved modifications at the 4-position of the quinazoline nucleus (Bandurco et al., 1987).
Biological and Pharmacological Properties :
- Quinazolinones have been explored for their antioxidant and cytotoxic activity. Novel 2,3-di-substituted-2,3-dihydro-quinazolin-4(1H)-one derived Schiff’s bases were synthesized and characterized, demonstrating antioxidant activities and cytotoxicity against human hepatocellular carcinoma cells (Hricovíniová et al., 2018).
Applications in Antimalarial Research :
- Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been evaluated for their antimalarial activity. A potent antimalarial drug lead was identified through structure-activity relationship studies (Mizukawa et al., 2021).
Applications in Anticancer Research :
- The synthesis and evaluation of quinazolinones for antitumor activity have been conducted. A study synthesized novel 3-benzyl-4(3H)quinazolinone analogues, evaluating their in vitro antitumor activity and conducting molecular docking studies (Al-Suwaidan et al., 2016).
Potential in Treating Neurodegenerative Diseases :
- Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized to investigate their cerebroprotective properties, particularly for neurodegenerative diseases like Alzheimer's and cerebral ischemia (Chiriapkin et al., 2022).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSTKZVDCZBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinazolinone, 6,7-dimethoxy- | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
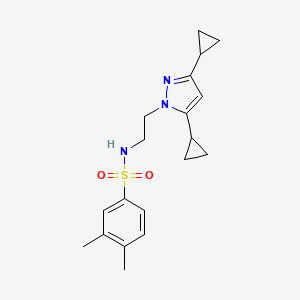
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)
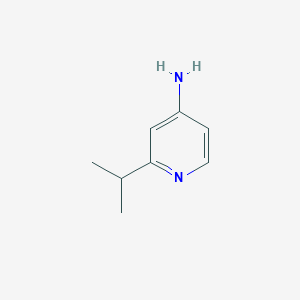
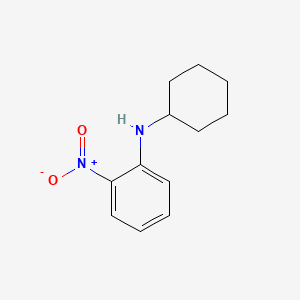

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
